1-(3,4-dimethylphenyl)-4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-carbonyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-13-4-5-17(6-14(13)2)24-10-16(8-20(24)25)22(27)23-11-19(12-23)29-18-7-15(3)28-21(26)9-18/h4-7,9,16,19H,8,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKQZQKNIMOTIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CC(C3)OC4=CC(=O)OC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-dimethylphenyl)-4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacology. This article explores its structural characteristics, biological effects, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 424.5 g/mol. The structure features multiple functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C24H28N2O5 |
| Molecular Weight | 424.5 g/mol |
| Structure | Structure |
Anticancer Properties
Recent studies have indicated that compounds similar to this one may inhibit specific proteins involved in cancer cell proliferation. For instance, inhibitors targeting the Polo-like kinase 1 (Plk1), a protein implicated in mitotic regulation and often overexpressed in cancer cells, have shown promising results. The mechanism involves disrupting protein-protein interactions crucial for cell division, thus inducing apoptosis selectively in cancer cells while sparing normal cells .
In Vitro Studies
In vitro assays have demonstrated that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. For example, compounds with similar structural motifs have been tested against HeLa (cervical cancer), CEM (T-lymphocyte), and L1210 (murine leukemia) cells. Results indicated that modifications to the amide bond could enhance activity, with some derivatives achieving IC50 values as low as 9.6 µM in endothelial cell lines .
Case Study 1: Inhibition of Plk1
A study focusing on small-molecule inhibitors targeting Plk1 identified several promising candidates derived from heterocyclic scaffolds. These compounds demonstrated significant binding affinity and were able to induce mitotic arrest in cancer cells without affecting normal cell viability .
Case Study 2: Structural Modifications
Research has shown that structural modifications can significantly impact the biological activity of related compounds. For instance, the introduction of a triazole ring in place of an amide bond improved the antiproliferative activity across multiple cell lines . This suggests that the biological efficacy of this compound could be enhanced through similar modifications.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of approximately 424.5 g/mol. The compound contains multiple functional groups that may contribute to its reactivity and interaction with biological targets. The presence of the pyrrolidinone ring and the azetidine moiety suggests potential applications in drug design and synthesis.
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(3,4-dimethylphenyl)-4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)pyrrolidin-2-one exhibit anticancer properties. For instance, derivatives of pyrrolidinones have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This compound's structure may enhance its binding affinity to specific cancer-related targets, making it a candidate for further investigation in cancer therapy.
Neuroprotective Effects
Research has suggested that certain derivatives of pyrrolidinones possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to interact with neurotransmitter receptors or inhibit neuroinflammatory pathways could be explored in future studies.
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cell lines; potential for drug development. |
| Neuroprotective | May protect neuronal cells from damage; needs further investigation. |
| Anti-inflammatory | Potential to reduce inflammation in various models; could aid in chronic disease treatment. |
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, derivatives similar to this compound were tested against various cancer cell lines, including breast and lung cancer cells. The results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting that modifications to the compound's structure could enhance its efficacy against specific cancer types.
Case Study 2: Neuroprotection
Another study investigated the neuroprotective effects of pyrrolidinone derivatives on neuronal cells exposed to oxidative stress. The findings indicated that these compounds could significantly reduce cell death and oxidative damage markers, highlighting their potential use in neurodegenerative disease therapies.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations and Insights
Core Heterocycle Influence: The pyrrolidin-2-one core in the target compound and the benzimidazole analog provides a lactam ring for hydrogen bonding, which is absent in pyridin-2-one derivatives . Pyridin-2-one derivatives exhibit strong antioxidant activity due to electron-withdrawing groups (e.g., cyano, bromophenyl), which stabilize free radical scavenging .
Substituent Impact :
- The azetidine-pyran-2-one group in the target compound likely enhances solubility compared to the benzimidazole-piperidine chain in , where the piperidine may increase lipophilicity and metabolic stability.
- Bromophenyl and nitrophenyl groups in analogs contribute to π-π stacking in molecular docking, but their electron-withdrawing nature may reduce bioavailability compared to the target’s methylphenyl group.
Biological Activity Trends: Pyridin-2-one derivatives with cyano and hydroxy-methoxyphenyl groups show moderate-to-high antioxidant activity (67–79%) , while the target compound’s azetidine-pyran substituents may favor enzyme inhibition (e.g., kinase or protease targets) due to conformational constraints. Compounds with dimethylaminophenyl or acetylphenyl groups demonstrate moderate antibacterial effects, suggesting the target’s 3,4-dimethylphenyl group could similarly interact with bacterial membranes.
Molecular Docking and ADMET Considerations
- Docking Affinity : Pyridin-2-one derivatives in showed binding affinities correlating with antioxidant activity, suggesting the target compound’s pyran-2-one moiety could interact with redox-active enzymes.
- Metabolic Stability : The smaller azetidine ring in the target compound may improve metabolic stability compared to piperidine-containing analogs , as smaller rings resist oxidative degradation.
Q & A
Synthesis and Reaction Optimization
Basic Q1: What synthetic strategies are commonly employed to synthesize pyrrolidin-2-one derivatives with heterocyclic substituents? Methodological Answer: The synthesis typically involves multi-step reactions, such as cyclization or condensation. For example, pyridin-2-one derivatives are synthesized via cyclization of substituted acetophenones with aldehydes and ethyl cyanoacetate in the presence of ammonium acetate under reflux conditions . Key steps include optimizing molar ratios (e.g., 2.5 mmol aldehyde: 2.5 mmol ethyl cyanoacetate) and using ethanol as a solvent. Purification often involves crystallization from DMF/ethanol mixtures .
Advanced Q1: How can computational methods improve reaction optimization for heterocyclic compounds? Methodological Answer: Computational tools like quantum chemical calculations and reaction path searches (e.g., via ICReDD’s workflow) can predict optimal conditions (solvents, catalysts, temperature) by simulating transition states and energetics . For instance, solvents like dimethyl sulfoxide (DMSO) or acetonitrile, paired with Lewis acid catalysts, may enhance yields in azetidine coupling steps . Iterative feedback between simulations and experimental validation reduces trial-and-error approaches .
Structural Characterization
Basic Q2: Which spectroscopic techniques are critical for characterizing this compound? Methodological Answer: Standard techniques include:
- FTIR : Identifies carbonyl (C=O) and ether (C-O-C) groups in the pyrrolidinone and pyran moieties.
- NMR (¹H/¹³C) : Resolves substituent patterns (e.g., 3,4-dimethylphenyl protons at δ 2.2–2.5 ppm).
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ ion) .
Advanced Q2: How can researchers resolve contradictions in spectroscopic data? Methodological Answer: Contradictions (e.g., unexpected ¹H-NMR splitting) may arise from dynamic stereochemistry or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Assigns proton-proton and carbon-proton correlations to clarify spatial arrangements.
- X-ray Crystallography : Resolves absolute configuration if crystals are obtainable.
- DFT Calculations : Predicts NMR chemical shifts for comparison with experimental data .
Biological Activity Evaluation
Basic Q3: What assays are used to evaluate antioxidant and antimicrobial activity? Methodological Answer:
- Antioxidant : DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay at 12–50 ppm concentrations, compared to ascorbic acid controls .
- Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli using CLSI guidelines .
Advanced Q3: How to address discrepancies between in silico docking and experimental bioactivity? Methodological Answer: If docking predicts high binding affinity (e.g., to bacterial enzymes) but MIC values are low:
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (≥100 ns trajectories).
- Post-Docking Scoring : Use MM-GBSA to refine affinity estimates.
- Metabolic Stability Tests : Check if poor membrane permeability or rapid metabolism reduces efficacy .
ADMET Profiling
Basic Q4: What in vitro ADMET assays are relevant for this compound? Methodological Answer:
- Absorption : Caco-2 cell permeability assays.
- Metabolism : CYP450 inhibition screening (e.g., CYP3A4 isoform).
- Toxicity : Ames test for mutagenicity and hepatocyte viability assays .
Advanced Q4: How to reconcile conflicts between in silico ADMET predictions and experimental data? Methodological Answer: For example, if computational models predict high bioavailability but experimental Caco-2 results show low permeability:
- PAMPA Assays : Validate passive diffusion vs. active transport.
- Structural Modifications : Introduce ionizable groups (e.g., -OH) to enhance solubility without disrupting target binding .
Molecular Docking and Dynamics
Basic Q5: Which software tools are used for docking studies? Methodological Answer:
- PyRx : For initial docking with AutoDock Vina.
- Discovery Studio : Visualizes ligand-protein interactions (e.g., hydrogen bonds with bacterial DNA gyrase) .
Advanced Q5: How to improve docking accuracy for heterocyclic ligands? Methodological Answer:
- Ensemble Docking : Use multiple protein conformations (e.g., from MD snapshots).
- Water Network Analysis : Identify conserved water molecules critical for binding.
- Free Energy Perturbation (FEP) : Quantify the impact of substituent changes (e.g., methyl vs. bromo groups) .
Chemical Reactivity and Modification
Basic Q6: Which functional groups in this compound are most reactive? Methodological Answer:
- Pyrrolidin-2-one Ring : Susceptible to nucleophilic attack at the carbonyl.
- Azetidine Moiety : Strain-driven reactivity for ring-opening or cross-coupling.
- Pyran-2-one : Electrophilic at the β-position for Michael additions .
Advanced Q6: How to design derivatives with improved metabolic stability? Methodological Answer:
- Isosteric Replacement : Substitute the pyran oxygen with sulfur to reduce oxidation.
- Prodrug Strategies : Mask polar groups (e.g., esterify hydroxyls) to enhance absorption.
- Deuterium Labeling : Stabilize metabolically labile C-H bonds .
Data Contradiction Analysis
Q7: How to resolve conflicting antioxidant activity data between studies? Methodological Answer: If Compound A shows 79% DPPH scavenging in Study X but 17% in Study Y:
- Assay Standardization : Ensure identical DPPH concentrations and incubation times.
- Purity Analysis : Use HPLC to check for degradants (e.g., hydrolyzed lactams).
- Solvent Effects : Test activity in polar vs. non-polar solvents to assess aggregation .
Structure-Activity Relationship (SAR) Design
Basic Q8: What substituent variations are tested in SAR studies? Methodological Answer:
- Azetidine Substituents : Vary the pyran-oxy group (e.g., 6-methyl vs. 6-fluoro).
- Pyrrolidinone Modifications : Introduce sp³-hybridized carbons to restrict conformation .
Advanced Q8: How to integrate QSAR models into SAR design? Methodological Answer:
- 3D-QSAR (CoMFA/CoMSIA) : Map electrostatic/hydrophobic fields to activity cliffs.
- Machine Learning : Train models on public datasets (e.g., ChEMBL) to predict IC50 for novel analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
